molecular formula C21H22N2O4 B2734340 3,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898412-00-5

3,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

Cat. No.: B2734340
CAS No.: 898412-00-5
M. Wt: 366.417
InChI Key: DIIOQYPFOUAGTC-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a complex organic compound known for its potential applications in pharmaceutical research. It is characterized by the presence of both methoxy and quinolinone groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of 3,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide typically involves several key steps. Initially, a benzamide derivative is synthesized, which is then subjected to methoxylation. Subsequently, the hexahydropyridoquinolinone moiety is introduced through a sequence of cyclization reactions under controlled temperature and pH conditions. The final product is isolated and purified using chromatographic techniques.

  • Industrial Production Methods: : Industrial production of this compound usually employs batch or continuous synthesis processes, depending on the scale of production. Catalysts and solvents are carefully selected to optimize yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

  • Types of Reactions: : 3,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide undergoes various chemical reactions, including:

    • Oxidation: It can be oxidized to form quinolinone derivatives.

    • Reduction: Reduction can yield amine derivatives.

    • Substitution: Both electrophilic and nucleophilic substitution reactions are feasible, particularly at the methoxy and amide sites.

  • Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as Grignard reagents. Reactions are often carried out under inert atmospheres to prevent oxidation or degradation.

  • Major Products: : Major products from these reactions include various substituted quinolinone and benzamide derivatives, which can have enhanced biological activities or improved pharmacokinetic profiles.

Scientific Research Applications

  • Chemistry: : In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

  • Biology: : In biological research, 3,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is investigated for its potential as a therapeutic agent. Studies focus on its interaction with cellular receptors and enzymes.

  • Medicine: : Pharmaceutical applications include its use as a lead compound in drug discovery. Its derivatives are evaluated for activities such as anti-inflammatory, antimicrobial, and anticancer properties.

  • Industry: : In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

3,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups may enhance its binding affinity by forming hydrogen bonds or hydrophobic interactions with target sites. The quinolinone moiety may participate in π-π stacking interactions, stabilizing the compound-target complex. This dual action mechanism can modulate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Compared to other benzamide and quinolinone derivatives, 3,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is unique due to the presence of both functional groups in a single molecule. This confers distinct chemical reactivity and biological activity profiles.

  • Similar Compounds

    • 3,5-dimethoxybenzamide

    • 1,2,3,4-tetrahydroquinoline-3-one

    • N-(3-oxo-1,2,3,4-tetrahydroquinolin-9-yl)benzamide

These compounds, while structurally related, lack the combined features that give rise to the unique properties of this compound, making it a valuable molecule for further research and development.

Biological Activity

3,5-Dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a complex organic compound with potential therapeutic applications. Its structure suggests a variety of biological activities due to the presence of multiple functional groups. This article reviews the available literature on its biological activity, including synthesis methods, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C21H24N2O4C_{21}H_{24}N_2O_4 with a molecular weight of approximately 368.43 g/mol. The compound features a benzamide structure linked to a quinoline derivative that may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the quinoline backbone through cyclization reactions.
  • Introduction of the benzamide moiety via acylation reactions.
  • Methylation at the 3 and 5 positions using methylating agents.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • A study demonstrated that related quinoline derivatives showed cytotoxic effects against various cancer cell lines including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Research has shown that derivatives of this compound possess antimicrobial properties:

  • In vitro assays revealed that certain benzamides exhibit fungicidal activity against pathogens such as Sclerotinia sclerotiorum, with inhibition rates significantly higher than control substances .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that substitutions on the benzene ring and variations in the quinoline structure greatly affect biological activity:

SubstituentActivity (Inhibition Rate %)
H75.0
2-CH₃72.2
4-CF₃86.1
4-Cl77.8

The presence of electron-withdrawing groups such as halogens enhances the inhibitory activity against fungi .

Case Studies

  • Case Study on Anticancer Effects : A series of experiments conducted on A549 lung cancer cells treated with synthesized compounds derived from this structure showed a dose-dependent decrease in cell viability. The most potent derivative resulted in an IC50 value of 12 µM .
  • Case Study on Antifungal Activity : In another study testing various derivatives against Sclerotinia sclerotiorum, compounds with specific substitutions were shown to have EC50 values lower than standard antifungal agents like quinoxyfen .

Properties

IUPAC Name

3,5-dimethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-26-17-10-15(11-18(12-17)27-2)21(25)22-16-8-13-4-3-7-23-19(24)6-5-14(9-16)20(13)23/h8-12H,3-7H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIOQYPFOUAGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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